4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
Overview
Description
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
This compound is used as a pharmaceutical intermediate . It is reported to react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular formula of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N . The SMILES string is CN1C=C (Br)C (=N1)C#N .Chemical Reactions Analysis
4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole . It may be used as starting material in the synthesis of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis
The compound appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole is a chemical compound with the empirical formula C4H5BrN2 . It’s a liquid with a refractive index of n20/D 1.531 , a boiling point of 185-188 °C/760 mmHg , and a density of 1.558 g/mL at 25 °C .
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Synthesis of 1,4’-bipyrazoles
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Preparation of solid hexacoordinate complexes
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Synthesis of Various Pharmaceutical and Biologically Active Compounds
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Preparation of Polyurethanes
- Application: 4-Bromo-1-methyl-1H-pyrazole can be used as a blocking agent in the preparation of polyurethanes . Polyurethanes are extensively used for preparing different apparels, leather-like materials, wearable materials, etc .
- Method: This involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are then characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
- Results: The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole. At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .
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Synthesis of 3,4,5-Trisubstituted Isoxazoles and 1,3,4,5-Tetrasubstituted Pyrazoles
- Application: 4-Bromo-1-methyl-1H-pyrazole can be used in the synthesis of 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .
- Method: The specific method of synthesis would depend on the desired isoxazole or pyrazole derivative. Generally, it would involve a reaction between 4-Bromo-1-methyl-1H-pyrazole and another compound under suitable conditions .
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Synthesis of Other Bromopyrazoles
- Application: 4-Bromo-1-methyl-1H-pyrazole can be used as a starting material in the synthesis of other bromopyrazoles .
- Method: The specific method of synthesis would depend on the desired bromopyrazole derivative. Generally, it would involve a reaction between 4-Bromo-1-methyl-1H-pyrazole and another compound under suitable conditions .
Safety And Hazards
Future Directions
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a pharmaceutical intermediate . It is part of the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential future directions in the development of pharmaceuticals that target the A1 adenosine receptor.
properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLCOOFUGHMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670720 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
CAS RN |
287922-71-8 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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